2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol
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Overview
Description
2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol is a chemical compound with the molecular formula C10H11F2NO. It is known for its unique structure, which includes a cyclobutane ring and a difluorophenyl group. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol typically involves the reaction of 3,4-difluoroaniline with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and more efficient catalysts to optimize yield and purity. The process is carefully monitored to maintain consistent quality and to minimize any potential environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce an amine derivative .
Scientific Research Applications
2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, altering their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dichlorophenyl)amino]cyclobutan-1-ol
- 2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol
- 2-[(3,4-Dimethoxyphenyl)amino]cyclobutan-1-ol
Uniqueness
2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .
Properties
IUPAC Name |
2-(3,4-difluoroanilino)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-7-2-1-6(5-8(7)12)13-9-3-4-10(9)14/h1-2,5,9-10,13-14H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDHJQBBZLLBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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